

# A Comparative Guide to the Characterization of 4-Benzylxybenzonitrile

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## *Compound of Interest*

Compound Name: **4-Benzylxybenzonitrile**

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This guide provides an objective comparison of the analytical characterization of **4-Benzylxybenzonitrile** against known standards, namely Benzonitrile and **4-Hydroxybenzonitrile** (p-Cyanophenol). The selection of appropriate analytical techniques and a thorough understanding of the expected results are critical for quality control, impurity profiling, and overall drug development and research integrity. This document outlines key physicochemical properties and provides detailed experimental protocols for standard analytical techniques, supported by representative data.

## Physicochemical Properties Comparison

A summary of the key physicochemical properties of **4-Benzylxybenzonitrile** and the comparative standards is presented below. This data is essential for predicting the behavior of these molecules in various analytical systems.

Property	4-Benzyloxybenzonitrile	Benzonitrile (Standard)	4-Hydroxybenzonitrile (Standard)
CAS Number	52805-36-4[1][2]	100-47-0	767-00-0[3]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO[1][2]	C <sub>7</sub> H <sub>5</sub> N	C <sub>7</sub> H <sub>5</sub> NO[3]
Molecular Weight	209.25 g/mol [1]	103.12 g/mol	119.12 g/mol [3]
Melting Point	94-96 °C[1]	-13 °C	110-113 °C[4][5]
Boiling Point	173-175 °C[1]	188 °C	146 °C at 2 mmHg[4]
Appearance	White to almost white powder/crystal[2]	Colorless liquid	Shiny white crystalline flakes[4]
Solubility	Soluble in hot methanol	Slightly soluble in water	Slightly soluble in water, soluble in hot water and organic solvents[4]

## Spectroscopic and Chromatographic Data Comparison

The following tables summarize typical spectroscopic and chromatographic data for **4-Benzyloxybenzonitrile** and the selected standards. This data is fundamental for structural elucidation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) - Chemical Shifts (δ, ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) - Chemical Shifts (δ, ppm)
4-Benzylxybenzonitrile	δ 7.55-7.30 (m, 7H, Ar-H), 7.10 (d, 2H, Ar-H), 5.15 (s, 2H, O-CH <sub>2</sub> -Ph)	δ 161.0, 136.5, 133.5, 129.0, 128.5, 127.5, 119.0, 115.5, 105.0, 70.5
Benzonitrile (Standard)	δ 7.65 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H)	δ 132.8, 132.1, 129.1, 118.9, 112.5
4-Hydroxybenzonitrile (Standard)	δ 7.55 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 6.5 (br s, 1H, OH)	δ 160.0, 134.0, 119.5, 116.5, 104.0

Note: The chemical shifts for **4-Benzylxybenzonitrile** are representative and may vary slightly based on experimental conditions.

## Mass Spectrometry (MS)

Compound	Ionization Mode	Expected [M+H] <sup>+</sup> (m/z)	Key Fragmentation Ions (m/z)
4-Benzylxybenzonitrile	ESI+	210.08	119 (loss of benzyl group), 91 (benzyl cation)
Benzonitrile (Standard)	EI	103.04 (M <sup>+</sup> )	76 (loss of HCN)
4-Hydroxybenzonitrile (Standard)	ESI+	120.04	93 (loss of HCN)

## High-Performance Liquid Chromatography (HPLC)

Compound	Typical Column	Mobile Phase	Expected Retention Time (min)	Purity (%)
4-Benzoyloxybenzonitrile	C18 (4.6 x 150 mm, 5 µm)	Acetonitrile/Water Gradient	~ 8-12	> 98%
Benzonitrile (Standard)	C18 (4.6 x 150 mm, 5 µm)	Acetonitrile/Water (60:40)[6]	~ 5-7	> 99.5% (CRM)
4-Hydroxybenzonitrile (Standard)	C18 (4.6 x 150 mm, 5 µm)	Acetonitrile/0.1% Phosphoric Acid in Water Gradient	~ 3-5	> 99% (CRM)

Note: Retention times are highly method-dependent and are provided for illustrative purposes.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse sequence: zg30
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Spectral width: 20 ppm

- $^{13}\text{C}$  NMR Acquisition:
  - Pulse sequence: zgpg30
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Spectral width: 240 ppm
- Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute this solution to 10  $\mu\text{g}/\text{mL}$  with the mobile phase.
- Instrumentation: Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- ESI-MS Parameters:
  - Ionization mode: Positive
  - Capillary voltage: 3.5 kV
  - Cone voltage: 30 V
  - Source temperature: 120 °C
  - Desolvation temperature: 350 °C
  - Mass range: m/z 50-500
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

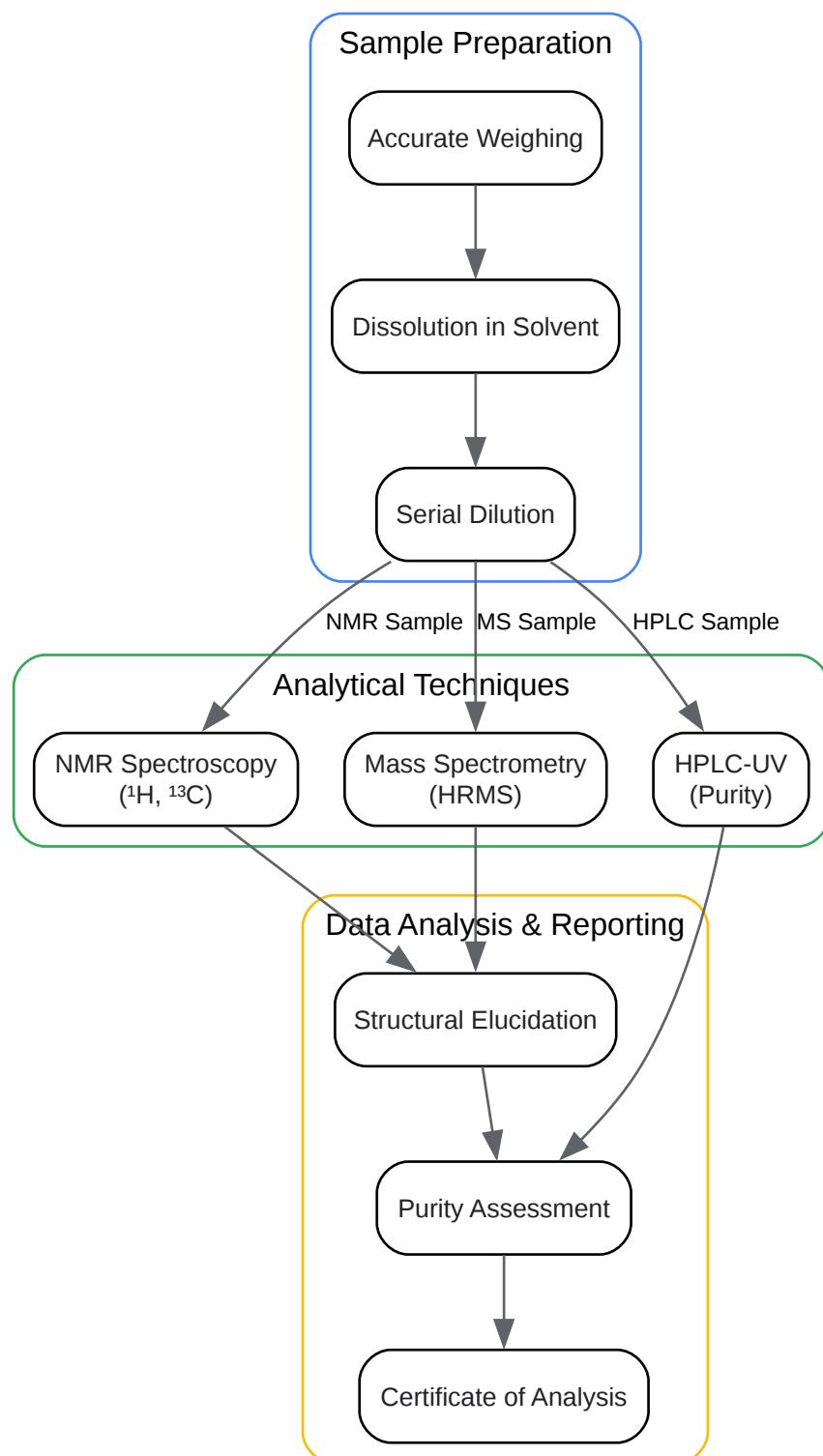
## High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: Acetonitrile
- Chromatographic Conditions:
  - Flow rate: 1.0 mL/min
  - Injection volume: 10  $\mu$ L
  - Column temperature: 30 °C
  - UV detection wavelength: 254 nm
- Gradient program: Start with 40% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45  $\mu$ m syringe filter before injection.
- Data Analysis: Determine the retention time and calculate the purity of the sample based on the peak area percentage.

## Visualizations

### Experimental Workflow for Characterization

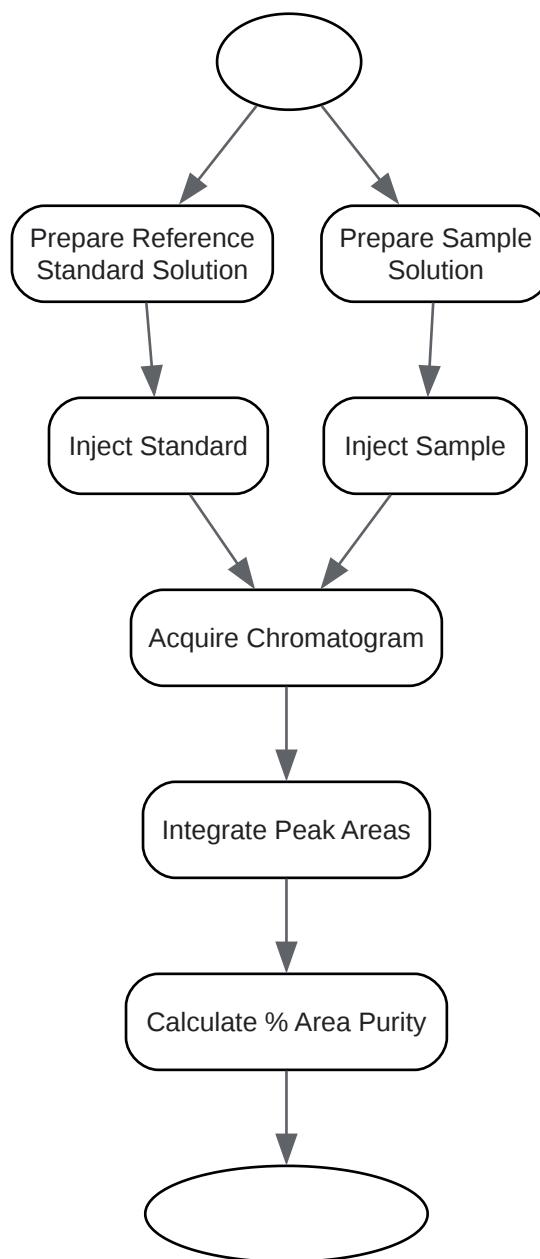
The following diagram illustrates the general workflow for the analytical characterization of a chemical entity like **4-Benzylxybenzonitrile**.

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Caption: General workflow for the analytical characterization of a chemical compound.

## HPLC Purity Analysis Workflow

This diagram details the specific steps involved in determining the purity of a synthesized compound using HPLC.



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Caption: Workflow for HPLC purity analysis of a synthesized compound.

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